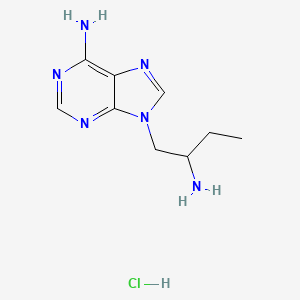

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride

Description

Properties

IUPAC Name |

9-(2-aminobutyl)purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6.ClH/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15;/h4-6H,2-3,10H2,1H3,(H2,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLXVUJWAGOAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C=NC2=C(N=CN=C21)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Purine Base

The purine core can be synthesized by classical methods such as:

- Fischer indole synthesis.

- Leimgruber-Batcho indole synthesis.

Alternatively, commercially available purine derivatives (e.g., 2,6-dichloropurine) can serve as starting materials for further functionalization.

Introduction of the 2-Aminobutyl Side Chain

The key step involves nucleophilic substitution at the N9 position of the purine nucleus with a 2-aminobutyl halide. This reaction is typically performed under anhydrous conditions using polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like cesium carbonate (Cs₂CO₃) to deprotonate the purine nitrogen and facilitate alkylation.

- Reaction Parameters:

- Temperature: 50–80°C to optimize reaction rate while minimizing side reactions.

- Inert atmosphere (e.g., nitrogen) to prevent oxidation or moisture interference.

After the substitution, the product is purified by column chromatography or recrystallization.

Formation of Hydrochloride Salt

The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt, which improves the compound's water solubility and stability.

Representative Synthetic Procedure

Reaction Analysis and Optimization

Reaction Types

- Nucleophilic substitution: Alkylation of purine nitrogen by 2-aminobutyl halide.

- Coupling reactions: Suzuki and Buchwald-Hartwig couplings for purine functionalization prior to side chain introduction.

- Salt formation: Acid-base reaction to form hydrochloride salt.

Critical Reaction Parameters

| Parameter | Effect on Reaction | Optimal Conditions |

|---|---|---|

| Temperature | Influences reaction rate and side product formation | 50–80°C |

| Base type and amount | Deprotonates purine nitrogen, affects yield | Cs₂CO₃, stoichiometric or slight excess |

| Solvent | Solubility and reaction medium polarity | DMF or THF, anhydrous |

| Atmosphere | Prevents oxidation/hydrolysis | Inert gas (N₂ or Ar) |

| Purification method | Determines final purity and yield | Silica gel chromatography or recrystallization |

Research Findings and Yields

- The nucleophilic substitution step typically affords yields ranging from 70% to 90%, depending on reaction time and purity of reagents.

- Use of protected intermediates (e.g., THP-protected purines) can improve selectivity and yield in coupling steps.

- Formation of the hydrochloride salt generally proceeds quantitatively under mild acidic conditions.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Purine base synthesis | Classical synthesis or commercial purchase | Fischer indole synthesis or 2,6-dichloropurine | Variable | Starting scaffold preparation |

| Side chain introduction | Nucleophilic substitution | 2-aminobutyl halide, Cs₂CO₃, DMF, 60°C, inert atmosphere | 70–90 | Critical step for functionalization |

| Salt formation | Acid-base reaction | HCl in ethanol | ~100 | Improves solubility and stability |

| Purification | Chromatography or recrystallization | Silica gel, methanol/DCM gradient | - | Ensures >98% purity |

Additional Notes

- Protection groups such as tetrahydropyranyl (THP) may be used during synthesis to prevent side reactions and improve yields, especially during coupling reactions.

- Industrial scale synthesis may employ continuous flow reactors and automated purification systems to enhance consistency and cost-effectiveness.

- Analytical validation of the product includes HPLC purity (>98%), NMR characterization (notable peaks at δ 1.5–2.0 ppm for aminobutyl chain and δ 8.1–8.3 ppm for purine protons), and mass spectrometry confirming molecular ion peaks.

Chemical Reactions Analysis

Types of Reactions

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Aminobutyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .

Scientific Research Applications

Enzyme Inhibition

9-(2-aminobutyl)-9H-purin-6-amine hydrochloride has been identified as a significant inhibitor of various enzymes involved in nucleic acid metabolism. Notably, it has shown potential in inhibiting topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is particularly relevant for cancer therapies where the control of cell proliferation is essential.

Target Interactions

Research indicates that this compound can bind to multiple biological targets, underscoring its versatility as a therapeutic agent. The interactions with these targets suggest its potential utility in treating various cancers and other diseases related to nucleic acid metabolism.

Cancer Treatment

The compound's ability to inhibit topoisomerase II positions it as a candidate for cancer therapy. Its structural characteristics allow it to mimic natural nucleotides, disrupting normal cellular processes involved in tumor growth. Studies have demonstrated that derivatives of this compound can exhibit anti-proliferative effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells .

Phosphoinositide 3-Kinase (PI3K) Inhibition

Another promising application involves its role as a modulator of phosphoinositide 3-kinases (PI3K). These kinases are critical in various cellular processes, including growth and metabolism. Inhibitors derived from purine structures have been linked to treatments for inflammatory disorders and cancers associated with abnormal PI3K activity .

Comparative Analysis with Related Compounds

A comparative analysis reveals several compounds with structural similarities to this compound:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 9-(3-Aminopropyl)-9H-purin-6-amine dihydrochloride | High | Exhibits different binding affinities due to side chain length |

| 9-(2-Aminoethyl)-9H-purin-6-amine hydrochloride | Moderate | Used as a template for polymer synthesis |

| 8-Bromo-2,6-dichloro-9-(tetrahydro-pyran-2-yl)-9H-purine | Moderate | Contains halogen substitutions affecting reactivity |

This table highlights the uniqueness of this compound regarding its specific side chain configuration and biological activity profile.

Case Studies and Research Findings

- Inhibition of CDK2 : A study focused on the design of 2-aminopurine derivatives demonstrated that modifications at the C-6 position can enhance CDK2 inhibitory activity. This research indicated that certain derivatives showed IC50 values as low as 19 nM against CDK2, suggesting a promising avenue for developing selective inhibitors for cancer treatment .

- Therapeutic Efficacy : Clinical studies exploring the therapeutic efficacy of purine derivatives have reported significant anti-tumor activity in various cancer models, indicating that compounds like this compound could serve as effective treatments in clinical settings .

Mechanism of Action

The mechanism of action of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Synthesis :

- Biological Activity: SQ22536 inhibits adenylyl cyclase, reducing cAMP levels in platelets, though its antiplatelet effects are independent of cyclic nucleotides in some contexts .

Functional Group Analysis

- Aliphatic vs. Aromatic Substituents: 2-Aminobutyl (target compound): The primary amine may enhance solubility and enable protonation at physiological pH, favoring interactions with negatively charged biomolecules (e.g., DNA, enzymes).

Chlorine at C6 :

Pharmacological and Biochemical Implications

- Adenylyl Cyclase Modulation: SQ22536’s tetrahydrofuran substituent likely stabilizes interactions with the enzyme’s hydrophobic pocket, a feature absent in the aminobutyl analog .

- Antiplatelet Activity : Ruthenium complexes with purine ligands (e.g., TQ-5/TQ-6) show platelet inhibition independent of cAMP/cGMP pathways, suggesting alternative mechanisms (e.g., metal coordination) .

Biological Activity

9-(2-Aminobutyl)-9H-purin-6-amine hydrochloride, a purine derivative, has garnered attention for its potential therapeutic applications, particularly in oncology. Its structure features a 9H-purine core with an amino butyl side chain at the 9 position, enhancing its biological activity and solubility as a hydrochloride salt. This article provides a comprehensive overview of its biological activity, including interaction studies, mechanisms of action, and potential therapeutic applications.

The compound exhibits significant biological activity primarily as an inhibitor of enzymes involved in nucleic acid metabolism. Its structural similarity to adenine allows it to interfere with nucleotide synthesis and function. Notably, it has been studied for its ability to inhibit topoisomerase II , an enzyme critical for DNA replication and transcription, positioning it as a candidate for cancer therapy.

Target Interactions

Research indicates that this compound can bind to various biological targets, including:

- Topoisomerase II : Inhibition disrupts DNA replication.

- Nucleoside transporters : Affects nucleoside uptake in cells.

- Kinases : Potential modulation of signaling pathways.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits topoisomerase II, affecting DNA metabolism |

| Anticancer Potential | Demonstrated cytotoxic effects against various cancer cell lines |

| Nucleotide Synthesis Interference | Structural mimicry of adenine disrupts nucleotide synthesis pathways |

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of this compound against several human tumor cell lines. Results indicated significant inhibition of cell proliferation, particularly in leukemia and solid tumor models. -

Inhibition of Topoisomerase II :

In vitro assays demonstrated that the compound effectively inhibits topoisomerase II activity, leading to increased DNA damage markers in treated cells. This mechanism suggests potential use in combination therapies for cancer treatment. -

Binding Affinity Studies :

Interaction studies have shown that the compound exhibits varying binding affinities to different enzyme targets compared to structurally similar compounds. This specificity may enhance its therapeutic efficacy while minimizing off-target effects.

Comparative Analysis with Related Compounds

The following table highlights structural analogs of this compound and their unique features:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 9-(3-Aminopropyl)-9H-purin-6-amine dihydrochloride | High | Different binding affinities due to side chain length |

| 9-(2-Aminoethyl)-9H-purin-6-amine hydrochloride | Moderate | Used as a template for polymer synthesis |

| 8-Bromo-2,6-dichloro-9-(tetrahydro-pyran-2-yl)-9H-purine | Moderate | Contains halogen substitutions affecting reactivity |

These comparisons underscore the unique pharmacological properties of this compound, which can be exploited in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride, and what reaction parameters critically influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, purine derivatives are often functionalized at the N9 position using alkylating agents like 2-aminobutyl halides in anhydrous solvents (e.g., DMF or THF) under inert atmospheres . Key parameters include:

- Temperature : Controlled heating (50–80°C) to avoid side reactions.

- Catalysts : Use of bases (e.g., Cs₂CO₃) to deprotonate the purine N9 position.

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization to isolate the hydrochloride salt .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Purity ≥98% confirmed using reversed-phase C18 columns with UV detection at 254 nm .

- NMR : Characteristic peaks for the aminobutyl chain (δ 1.5–2.0 ppm for CH₂ groups) and purine protons (δ 8.1–8.3 ppm for H8) .

- Mass Spectrometry : ESI-MS expected molecular ion [M+H]⁺ at m/z 296.2 (base compound) or 332.7 (hydrochloride salt) .

Advanced Research Questions

Q. What experimental strategies elucidate the inhibitory mechanism of this compound on adenylate cyclase (AC) isoforms?

- Methodological Answer :

- Enzyme Activity Assays : Measure cAMP production in cell lysates (e.g., HEK293 cells expressing AC1 or AC5) using ELISA or fluorescence-based kits. Compare inhibition potency (IC₅₀) to known inhibitors like SQ22536 .

- Competitive Binding Studies : Use radiolabeled [³H]-forskolin to assess direct competition at the AC catalytic site .

- Molecular Docking : Model the compound into AC crystal structures (PDB: 1AZS) to predict binding interactions with conserved residues (e.g., Lys436 in AC1) .

Q. How can researchers resolve discrepancies in dose-response curves during AC inhibition studies?

- Methodological Answer :

- Source Variability : Test multiple AC isoforms (e.g., AC1 vs. AC5) due to differential sensitivity .

- Buffer Optimization : Include Mg²⁺ (5 mM) and GTP (100 µM) to stabilize AC activity .

- Allosteric Effects : Pre-treat cells with forskolin (10 µM) to activate AC and assess noncompetitive inhibition .

- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to compare Hill slopes and EC₅₀ values across replicates .

Q. What are the best practices for crystallizing this compound, and how do solvent systems impact crystal quality?

- Methodological Answer :

- Solvent Selection : Slow evaporation from polar solvents (e.g., methanol/water or ethanol/acetone mixtures) promotes single-crystal growth .

- Crystallography Tools : Use SHELXL for refinement and OLEX2/ORTEP-3 for structure visualization. Key metrics: R-factor <5%, resolution ≤1.0 Å .

- Challenges : Hydrochloride salts may form hydrates; control humidity during crystallization to avoid lattice defects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.